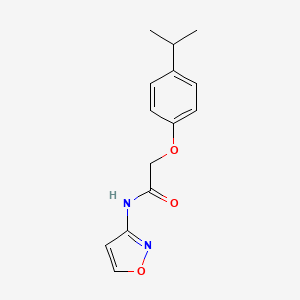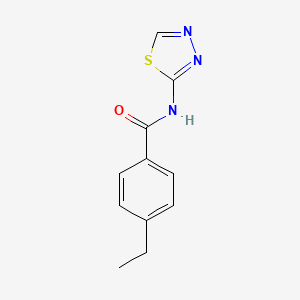![molecular formula C27H24N2O3S B4658138 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide](/img/structure/B4658138.png)
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide
Overview
Description
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide, commonly known as MDL-72527, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds, which are known for their hypoglycemic effects. MDL-72527 has been extensively studied for its potential therapeutic applications in diabetes mellitus and other related metabolic disorders.
Mechanism of Action
MDL-72527 exerts its hypoglycemic effects by binding to the sulfonylurea receptor (SUR) on pancreatic beta cells. This leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and triggers insulin secretion. MDL-72527 also activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which enhances insulin sensitivity and glucose uptake in peripheral tissues. Furthermore, it has been shown to inhibit the expression of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
MDL-72527 has been shown to have several biochemical and physiological effects. It stimulates insulin secretion from pancreatic beta cells, enhances insulin sensitivity and glucose uptake in peripheral tissues, and inhibits the expression of pro-inflammatory cytokines. It also increases the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant effects. MDL-72527 has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes mellitus.
Advantages and Limitations for Lab Experiments
MDL-72527 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its hypoglycemic effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may be of interest for researchers studying metabolic disorders. However, MDL-72527 has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. It also has a short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on MDL-72527. One area of interest is the potential use of MDL-72527 in combination with other hypoglycemic agents for the treatment of diabetes mellitus. Another area of interest is the potential use of MDL-72527 in the prevention and treatment of diabetic complications, such as neuropathy and nephropathy. Furthermore, the anti-inflammatory and antioxidant properties of MDL-72527 may be of interest for researchers studying other metabolic disorders, such as obesity and cardiovascular disease. Finally, the development of more potent and selective sulfonylurea compounds may lead to the discovery of new therapeutic agents for metabolic disorders.
Scientific Research Applications
MDL-72527 has been widely used in scientific research for its potential therapeutic applications in diabetes mellitus and other related metabolic disorders. It has been shown to have hypoglycemic effects by stimulating insulin secretion from pancreatic beta cells. MDL-72527 has also been studied for its potential to improve insulin sensitivity and glucose uptake in peripheral tissues. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in metabolic disorders.
properties
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-20-12-18-25(19-13-20)33(31,32)29-24-16-14-23(15-17-24)28-27(30)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-19,26,29H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUTWRQRFELOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4658059.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4658079.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4658083.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4658089.png)
![5-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4658101.png)

![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-butylbenzamide](/img/structure/B4658129.png)
![N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4658131.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4658142.png)
